3-[methyl(propan-2-yl)amino]propan-1-ol
Description
Significance of Amino Alcohols in Contemporary Organic Synthesis and Chemical Research
Amino alcohols are fundamental building blocks in the synthesis of a wide array of complex organic molecules. prepchem.com Their dual functionality allows them to participate in a diverse range of chemical transformations, serving as key intermediates in the preparation of pharmaceuticals, agrochemicals, and specialty materials. nih.gov The presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group, enables the construction of varied molecular frameworks. prepchem.comgoogle.com
In the realm of medicinal chemistry, the amino alcohol motif is a common feature in many biologically active compounds. nih.gov For instance, numerous pharmaceuticals incorporate this structural unit, which can interact with biological targets through hydrogen bonding and other intermolecular forces. google.com Furthermore, chiral amino alcohols are extensively used as ligands and auxiliaries in asymmetric catalysis, facilitating the enantioselective synthesis of desired stereoisomers—a critical aspect of modern drug development. cymitquimica.comsigmaaldrich.com Their applications also extend to materials science, where they are employed in the synthesis of polymers and surfactants, and in analytical chemistry as reagents and standards. prepchem.com
Structural Characteristics and Chemical Versatility of Propanol-Derived Amino Alcohols
Propanol-derived amino alcohols, such as 3-[methyl(propan-2-yl)amino]propan-1-ol, are characterized by a three-carbon backbone with a hydroxyl group at one end and an amino group at the other. The specific compound in focus, this compound, possesses a tertiary amino group where the nitrogen atom is substituted with both a methyl and an isopropyl group. This particular substitution pattern influences the steric and electronic properties of the molecule, affecting its reactivity and physical properties.
The "propan-1-ol" designation indicates that the hydroxyl group is located on a primary carbon, making it readily accessible for reactions such as esterification or oxidation. nih.gov The "3-amino" component signifies a 1,3-relationship between the hydroxyl and amino groups, which can influence intramolecular hydrogen bonding and the conformational preferences of the molecule. The N-methyl and N-isopropyl substituents on the amino group provide steric bulk, which can direct the outcome of reactions at the nitrogen center or adjacent positions.
The chemical versatility of these compounds is significant. The amino group can act as a base or a nucleophile in a variety of reactions, including alkylation, acylation, and condensation reactions. nih.gov The hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, or it can be converted into an ether or ester. The bifunctionality of these molecules also allows them to act as chelating ligands for metal ions.
General Academic Research Landscape Pertaining to this compound and Analogous Structures
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of substituted propanolamines is a subject of ongoing investigation. Research in this area often revolves around their synthesis and application as intermediates in the preparation of more complex molecules with specific biological or material properties.
For example, studies on analogous compounds like 3-methylamino-1-phenyl-1-propanol highlight their role as precursors in the synthesis of pharmaceuticals. caymanchem.com The synthesis of such compounds often involves the reduction of a corresponding ketone or the reaction of an amine with an appropriate epoxide. caymanchem.com Research also explores the catalytic activities of these molecules, particularly in asymmetric synthesis where chiral variants are employed. sigmaaldrich.com
Investigations into the coordination chemistry of amino alcohols with metal ions, such as zinc(II), have revealed interesting reactivity, including decomposition pathways under certain conditions. The synthesis and characterization of various N-substituted amino propanol (B110389) derivatives are frequently reported in the context of developing new synthetic methodologies and exploring their potential applications.
Scope and Objectives of Research on this compound within Academic Disciplines
The primary objectives for research on this compound and its analogs within academic disciplines are multifaceted and span several key areas of chemistry.
Synthetic Chemistry: A major focus is the development of efficient and stereoselective synthetic routes to this and related amino alcohols. This includes exploring novel starting materials, catalysts, and reaction conditions to improve yields and reduce byproducts. The synthesis of N-methyl isopropylamine, a potential precursor, has been a subject of study. google.com
Medicinal Chemistry: Given that the amino alcohol scaffold is present in many bioactive molecules, a key objective is to synthesize derivatives of this compound and evaluate their potential biological activities. This involves screening for interactions with various enzymes and receptors.
Materials Science: Research may also be directed towards incorporating this amino alcohol into polymer backbones or using it as a surface modifying agent. Its bifunctional nature could be exploited to create materials with tailored properties, such as improved adhesion or specific thermal characteristics.
Physical and Analytical Chemistry: A fundamental objective is the thorough characterization of the physicochemical properties of this compound. This includes determining its spectroscopic data (NMR, IR, MS), pKa values, and conformational analysis. Such data is crucial for understanding its reactivity and for its identification and quantification in various matrices.
Data on Analogous Compounds
Due to the limited specific data on this compound, the following table presents information on related propanolamine (B44665) compounds to provide context on the general characteristics of this class of molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | Intermediate in drug synthesis, corrosion inhibitor, emulsifier production. |
| 3-Methylamino-1-propanol | C₄H₁₁NO | 89.14 | Used to redisperse compacted solids for analysis. |
| 3-Amino-2-methylpropan-1-ol | C₄H₁₁NO | 89.14 | Reactant in the synthesis of other chemicals. |
| N-Isopropyl-N-methylamine | C₄H₁₁N | 73.14 | Useful in organic synthesis. cymitquimica.com |
Structure
3D Structure
Properties
CAS No. |
27453-41-4 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-[methyl(propan-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2)8(3)5-4-6-9/h7,9H,4-6H2,1-3H3 |
InChI Key |
DYJKSXIIFQGFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCO |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 3 Methyl Propan 2 Yl Amino Propan 1 Ol
Transformations of the Hydroxyl Functional Group
The primary alcohol in 3-[methyl(propan-2-yl)amino]propan-1-ol is a key site for chemical modification, allowing for oxidation, esterification, and etherification reactions.
Oxidation to Corresponding Carbonyl Compounds
The primary alcohol group of this compound and related amino alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. evitachem.comevitachem.comsavemyexams.com For instance, the oxidation of primary alcohols like propan-1-ol can yield propanal, which can be further oxidized to propanoic acid. savemyexams.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and acidified potassium dichromate(VI). evitachem.comsavemyexams.comresearchgate.net The choice of oxidant and the control of reaction conditions are crucial to selectively obtain the desired carbonyl compound. For example, to obtain the aldehyde, it is often necessary to distill it from the reaction mixture as it forms to prevent further oxidation to the carboxylic acid. youtube.com
A study on the oxidation of propane-1,3-diol by potassium permanganate showed that the reaction product was 3-hydroxy-propanal. researchgate.net This suggests that under specific conditions, selective oxidation of one hydroxyl group in a diol is possible, which is relevant to the selective oxidation of the hydroxyl group in this compound while leaving the amino group intact. Research on the selective oxidation of n-propanol to propionic acid has been successfully catalyzed by amino-acid-based polyoxometalates with hydrogen peroxide as the oxidant. researchgate.net
| Reactant | Oxidizing Agent | Product | Reference |
| Propan-1-ol | Acidified Potassium Dichromate(VI) | Propanal | savemyexams.com |
| Propan-1-ol | Acidified Potassium Dichromate(VI) | Propanoic Acid | savemyexams.comresearchgate.net |
| Propane-1,3-diol | Potassium Permanganate | 3-hydroxy-propanal | researchgate.netajchem-a.com |
Esterification Reactions for Derivatization
Esterification of the hydroxyl group is a common derivatization strategy. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. researchgate.netresearchgate.net The esterification of myristic acid with isopropanol, for example, is catalyzed by p-toluene sulphonic acid. researchgate.netresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the ratio of alcohol to carboxylic acid. researchgate.netresearchgate.net
The formation of esters from amino alcohols like 2-amino-2-methyl-1-propanol (B13486) is a known process. wikipedia.org For instance, the reaction of tert-butyl esters with an amine in the presence of a chlorinating agent and a catalyst can yield amides, but a similar principle applies to ester formation with alcohols. organic-chemistry.org
| Alcohol | Acylating Agent | Catalyst | Product | Reference |
| Isopropanol | Myristic Acid | p-Toluene Sulphonic Acid | Isopropyl Myristate | researchgate.netresearchgate.net |
| n-Propanol | Myristic Acid | p-Toluene Sulphonic Acid | n-Propyl Myristate | researchgate.net |
Etherification and Alkoxypropanol Formation
The hydroxyl group of this compound can also undergo etherification to form alkoxypropanol derivatives. A notable example of a similar transformation is the synthesis of Duloxetine (B1670986), where an intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, reacts with 1-fluoronaphthalene (B124137) to form an ether linkage. google.com This reaction highlights the potential for forming aryl ethers from related amino alcohols.
Reactions Involving the Tertiary Amine Moiety
The tertiary amine group in this compound offers another site for chemical modification, primarily through quaternization and reactions leading to amide formation.
Quaternization Reactions
Tertiary amines readily undergo quaternization reactions when treated with alkyl halides. This process involves the alkylation of the nitrogen atom, resulting in the formation of a quaternary ammonium (B1175870) salt. While specific examples for this compound are not detailed in the provided results, this is a fundamental reaction of tertiary amines.
Amide Formation via Acylation
Although this compound is a tertiary amine and cannot directly form an amide through acylation, related primary and secondary amino alcohols can. For instance, 2-amino-2-methyl-1-propanol reacts with acyl chlorides to form oxazolines, which are cyclic amide precursors. wikipedia.org The synthesis of amides from unprotected amino acids can be achieved using various coupling reagents and catalysts. nih.gov Furthermore, N-demethylation of a related compound, (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, followed by carbamate (B1207046) formation and hydrolysis, yields (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, a secondary amine that can then undergo acylation to form an amide. researchgate.net This demonstrates a potential pathway for modifying the amino group in this compound after a dealkylation step.
| Starting Material | Reagent(s) | Product | Reference |
| (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | 1. Ethyl chloroformate 2. Alkaline Hydrolysis | (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol | researchgate.net |
| Unprotected Phenylalanine | Benzylamine, B(OCH2CF3)3 | Phenylalanine Benzylamide | nih.gov |
Nitrogen Heterocycle Formation via Cyclization
The bifunctional nature of this compound, containing both a nucleophilic amino group and a hydroxyl group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. Such cyclizations are pivotal in generating scaffolds of significant interest in medicinal chemistry and materials science.
The formation of nitrogen heterocycles from amino alcohols can proceed through various mechanisms, often catalyzed by transition metals or driven by specific reaction conditions. For instance, manganese(I)-catalyzed double dehydrogenative coupling of amino alcohols with primary alcohols can lead to the formation of substituted pyrroles and pyrazines. rsc.org This process involves the simultaneous formation of C-C and C-N bonds. Although not specifically detailing the use of this compound, this methodology highlights a general strategy applicable to amino alcohols for heterocycle synthesis.
Furthermore, three-component cyclization reactions involving amino alcohols, such as 3-aminopropanol, with polyfluoroalkyl-β-oxo esters and methyl ketones have been shown to yield hexahydropyrido[2,1-b] nih.govbiosynth.comoxazin-6-ones or 3-hydroxypropylaminocyclohexenones depending on the solvent used. researchgate.net Reactions with 2-aminoethanol and its analogs under similar conditions predominantly produce hexahydrooxazolo[3,2-a]pyridin-5-ones. researchgate.net These studies demonstrate that the structural nuances of the amino alcohol and the reaction conditions play a crucial role in directing the outcome of the cyclization and the nature of the resulting heterocyclic system. The presence of methyl and isopropyl substituents on the nitrogen atom of this compound would be expected to influence the steric course and feasibility of such cyclization reactions.
A study on the multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has led to the synthesis of γ-lactam annulated oxazacycles, specifically tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] nih.govbiosynth.comoxazine-6-ones. mdpi.com This further underscores the utility of amino alcohols in constructing complex heterocyclic frameworks through multicomponent strategies.
Chemoselective Functionalization of Polyfunctional Amino Alcohols
The presence of two distinct functional groups in this compound—a secondary amine and a primary alcohol—necessitates chemoselective strategies to modify one group while leaving the other intact. This selectivity is crucial for its effective use in multistep synthesis.
Direct N-alkylation of unprotected amino acids with alcohols, including secondary alcohols like isopropanol, has been achieved using a homogeneous ruthenium catalyst. nih.gov This method demonstrates the feasibility of selectively targeting the amino group in the presence of a hydroxyl group, a transformation that is highly atom-economical, producing only water as a byproduct. nih.gov In the context of this compound, the secondary amine could potentially undergo further alkylation under similar catalytic conditions.
Conversely, the hydroxyl group can be targeted for reactions such as oxidation or esterification. The oxidation of the primary alcohol to an aldehyde or a carboxylic acid would provide a different set of functionalities for further derivatization. The choice of reagents and reaction conditions is paramount in achieving the desired chemoselectivity. For instance, milder oxidizing agents would favor the formation of the aldehyde, while stronger agents would lead to the carboxylic acid.
A dual catalytic strategy combining an iridium photocatalyst and a copper catalyst has been developed for the regioselective amino-functionalization of allyl alcohols. nih.gov This method allows for the incorporation of amines and various nucleophiles onto the alcohol substrate. While this specific methodology applies to allyl alcohols, it showcases the potential for developing sophisticated catalytic systems to achieve chemoselective transformations on polyfunctional molecules like this compound.
Utilization of this compound as a Versatile Synthetic Intermediate
The unique structural features of this compound make it a valuable building block in the synthesis of a variety of organic molecules, from chiral compounds to complex scaffolds.
Enantiomerically pure amino alcohols are highly sought-after building blocks in asymmetric synthesis, serving as precursors to a wide range of biologically active molecules and chiral ligands. acs.orgsigmaaldrich.comtcichemicals.com If this compound were available in an enantiomerically pure form, it would be a valuable chiral synthon. The synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine has been demonstrated through multienzyme pathways, highlighting the potential for biocatalytic routes to chiral amino alcohols. acs.org
The general approach to multistep synthesis involves a logical sequence of reactions to transform a starting material into a desired target molecule. libretexts.orgchemhume.co.uk Chiral building blocks like amino alcohols are often incorporated to introduce stereocenters, which are crucial for the biological activity of many pharmaceuticals. For example, optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol is a key intermediate in the synthesis of the antidepressant duloxetine. researchgate.netgoogle.com This underscores the importance of chiral amino alcohols in the pharmaceutical industry. The synthesis of such intermediates often involves resolution of a racemic mixture or asymmetric synthesis. google.com
The versatility of amino alcohols as chiral building blocks is further demonstrated by their use in the synthesis of various other complex molecules, including nicotinic acetylcholine (B1216132) receptor ligands and chiral β-amino sulfides. sigmaaldrich.com
The amino group of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. nih.gov
Schiff bases are themselves versatile intermediates in organic synthesis. nih.gov They can be used to form a variety of heterocyclic compounds and are important ligands in coordination chemistry. For instance, oxidovanadium(V) complexes with chiral Schiff bases derived from the condensation of salicylaldehyde (B1680747) derivatives and chiral amino alcohols have been synthesized and characterized. mdpi.com These complexes have shown catalytic activity in oxidation reactions. mdpi.com
The formation of Schiff bases from this compound would introduce a C=N double bond, providing a new site for chemical modification. For example, the reduction of the imine would lead to a more substituted amine, while addition reactions across the C=N bond could be used to introduce new functional groups.
The term "advanced organic scaffolds" refers to core molecular structures that can be systematically modified to create libraries of compounds for drug discovery and other applications. The reactivity of both the amino and hydroxyl groups in this compound allows it to serve as a precursor for such scaffolds.
For example, its integration into larger molecules can be achieved through reactions at either functional group. The hydroxyl group can be used to form ethers or esters, linking the molecule to other fragments. The amino group can be acylated or alkylated to build more complex amine-containing structures.
The use of optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol as an intermediate for pharmaceuticals like duloxetine is a prime example of an amino alcohol serving as a precursor to an advanced, biologically active scaffold. google.com The synthesis of such molecules often involves multiple steps where the initial amino alcohol framework is elaborated upon to achieve the final target structure. google.com
Furthermore, phthalocyanines, which are large macrocyclic compounds with applications in photodynamic therapy, can be functionalized by conjugation with smaller biologically active molecules, including those containing amino and hydroxyl groups. mdpi.com This highlights the potential for incorporating this compound into complex macromolecular systems.
Structural Characterization and Advanced Spectroscopic Analysis in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule can be constructed.
A ¹H NMR spectrum of 3-[methyl(propan-2-yl)amino]propan-1-ol would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) would provide crucial information about the connectivity of the atoms.
Based on the structure, one would anticipate the following proton signals:
A signal for the hydroxyl (-OH) proton, typically a broad singlet, though its chemical shift can be highly variable depending on solvent and concentration.
A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
A multiplet for the two protons on the central carbon of the propane (B168953) chain (-CH₂-).
A triplet for the two protons on the carbon adjacent to the nitrogen atom (-CH₂N).
A septet for the single proton on the isopropyl group (-CH(CH₃)₂).
A doublet for the six equivalent protons of the two methyl groups of the isopropyl moiety.
A singlet for the three protons of the methyl group attached to the nitrogen atom (N-CH₃).
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OH | Variable | s (broad) | 1H |
| -CH₂OH | ~3.6 | t | 2H |
| -CH₂- | ~1.7 | m | 2H |
| -CH₂N- | ~2.5 | t | 2H |
| -CH(CH₃)₂ | ~2.8 | sept | 1H |
| -CH(CH₃)₂ | ~1.0 | d | 6H |
| N-CH₃ | ~2.2 | s | 3H |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals would be expected.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂OH | ~60 |
| -CH₂- | ~28 |
| -CH₂N- | ~50 |
| -CH(CH₃)₂ | ~55 |
| -CH(CH₃)₂ | ~18 |
| N-CH₃ | ~42 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity of the propanol (B110389) chain and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the N-methyl and N-isopropyl groups to the propanol chain.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.
C-H stretching vibrations from the alkyl groups would appear in the 2850-3000 cm⁻¹ region.
The C-N stretching vibration of the tertiary amine would be expected in the fingerprint region, typically around 1000-1250 cm⁻¹.
A C-O stretching vibration for the primary alcohol would be observed around 1050 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium-Strong |
| Amine (C-N) | C-N Stretch | 1000-1250 | Medium |
| Alcohol (C-O) | C-O Stretch | ~1050 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and for gaining further structural insights.
The molecular weight of this compound is 145.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 145. However, for alcohols and amines, this peak can often be weak or absent.
The fragmentation pattern would be highly informative. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The most likely fragmentation would be the loss of a propyl alcohol radical to give a fragment at m/z = 86, or the loss of an isopropyl group to give a fragment at m/z = 102.
Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z = 127.
Cleavage adjacent to the oxygen atom, such as the loss of a CH₂OH radical, giving a peak at m/z = 114.
The base peak in the spectrum would likely correspond to the most stable carbocation or iminium ion that can be formed.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to within a few parts per million (ppm), allowing for the distinction between molecules that have the same nominal mass but different elemental formulas. uky.edu
For this compound, with the molecular formula C₇H₁₇NO, HRMS would be used to confirm this composition. The analysis typically involves ionizing the molecule (e.g., via electrospray ionization, ESI) to form a protonated molecule, [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion with high precision.
The theoretical monoisotopic mass of the neutral molecule C₇H₁₇NO is 131.13101 g/mol . The protonated species [C₇H₁₈NO]⁺ would have a theoretical m/z that is precisely calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). By comparing the experimentally measured accurate mass to the theoretical mass, the elemental formula can be confidently assigned. The high resolving power of HRMS allows for the clear differentiation of the isotopic pattern, further confirming the compound's identity. mdpi.comresearchgate.net
Table 1: Illustrative HRMS Data for [C₇H₁₈NO]⁺
| Ion Formula | Theoretical m/z | Measured m/z (Example) | Mass Difference (ppm) | Elemental Composition Confirmed |
|---|---|---|---|---|
| [C₇H₁₈NO]⁺ | 132.13829 | 132.13815 | -1.1 | Yes |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. ncsu.edu This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray analysis of an enantiomerically pure crystal is the most reliable way to determine the absolute configuration (i.e., the R or S designation at a stereocenter). springernature.com
The compound this compound is chiral, possessing a stereocenter at the carbon atom bearing the hydroxyl group. To determine its absolute configuration, a single crystal of one of its enantiomers would be required. If resolving the enantiomers proves difficult, an alternative strategy involves derivatizing the racemic mixture with a chiral reagent of known absolute configuration, separating the resulting diastereomers, and crystallizing one of them. researchgate.netnih.gov The known configuration of the derivatizing agent acts as an internal reference, allowing for the assignment of the unknown stereocenter.
Table 2: Hypothetical Crystallographic Data for an Amino Alcohol
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.187 |
| b (Å) | 18.064 |
| c (Å) | 13.166 |
| β (°) | 96.76 |
| Volume (ų) | 1697.3 |
| Z (molecules/unit cell) | 4 |
The solid-state conformation and crystal packing are governed by non-covalent interactions, primarily hydrogen bonding. The structure of this compound contains a hydroxyl (-OH) group, which is a strong hydrogen bond donor, and two hydrogen bond acceptors: the oxygen atom of the hydroxyl group and the nitrogen atom of the tertiary amine.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for determining the enantiomeric composition of chiral substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.
HPLC is a versatile technique for separating components of a mixture. For a polar compound like this compound, several HPLC modes can be considered.
Purity Assessment: Due to its high polarity, retaining this amino alcohol on a traditional reversed-phase (e.g., C18) column can be challenging. A more suitable approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing good retention for polar analytes. chromatographyonline.com Alternatively, aqueous normal-phase (ANP) chromatography can also be effective. chromatographyonline.com
Enantiomeric Excess Determination: To separate the enantiomers, chiral HPLC is required. This can be achieved directly by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. scas.co.jpnih.gov Polysaccharide-based or Pirkle-type CSPs are commonly used for amino alcohols. nih.gov An indirect method involves derivatizing the racemic amine with a chiral derivatizing agent to create a pair of diastereomers, which can then be separated on a standard achiral column (e.g., C18). akjournals.com
Table 3: Exemplary HPLC Conditions for Amino Alcohol Analysis
| Analysis Type | Column Type | Mobile Phase (Illustrative) | Detection |
|---|---|---|---|
| Purity (HILIC) | BEH Amide or Silica | Acetonitrile/Water with Ammonium (B1175870) Formate buffer | UV, ELSD, or MS |
| Enantiomeric Excess (Direct) | Chiral Stationary Phase (e.g., Chiralcel OD) | Hexane/Isopropanol with a basic additive | UV |
GC separates compounds based on their volatility and interaction with the stationary phase. Analyzing polar compounds like amino alcohols by GC can be problematic due to their low volatility and tendency to form strong interactions with the column, leading to poor peak shape (tailing). labrulez.comrestek.com
To overcome these issues, derivatization is a common strategy. The active hydrogen on the hydroxyl group can be replaced with a nonpolar group (e.g., a silyl (B83357) group via silylation) to increase volatility and reduce interactions. libretexts.orgresearchgate.net This results in sharper peaks and more reliable quantification.
Alternatively, specialized columns designed for amine analysis can be used. These columns have a base-deactivated surface that minimizes adsorptive interactions, sometimes allowing for the analysis of underivatized amines with acceptable peak shape. labrulez.comgcms.cz A wax-type or other polar stationary phase is generally required for separating polar analytes. youtube.com
Table 4: Exemplary GC Conditions for Amino Alcohol Analysis
| Analyte Form | Column Type | Temperature Program (Illustrative) | Detection |
|---|---|---|---|
| Derivatized (e.g., TMS ether) | 5% Phenyl-Methylpolysiloxane (e.g., DB-5) | Initial 60°C, ramp to 250°C | FID or MS |
| Underivatized | Base-deactivated Wax (e.g., Rtx-Volatile Amine) | Initial 80°C, ramp to 220°C | FID or MS |
Theoretical and Computational Chemistry Investigations of 3 Methyl Propan 2 Yl Amino Propan 1 Ol
Molecular Electrostatic Potential (MEP) Surface Analysis
Should theoretical and computational studies on 3-[methyl(propan-2-yl)amino]propan-1-ol be published in the future, this topic can be revisited to provide a detailed and scientifically accurate analysis.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. numberanalytics.comwikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. numberanalytics.com
For this compound, FMO analysis can predict its most probable sites for electrophilic and nucleophilic attack. Computational calculations, typically using methods like Density Functional Theory (DFT), are employed to determine the energies and spatial distributions of these frontier orbitals. numberanalytics.com
Reactivity Prediction:
HOMO: In an amino alcohol like this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. This high electron density makes these sites the most nucleophilic parts of the molecule, prone to reacting with electrophiles such as protons or Lewis acids. The nitrogen atom, being generally less electronegative than oxygen, often represents the primary site of nucleophilic character.
LUMO: The LUMO is typically distributed across the antibonding σ* orbitals of the C-N, C-O, and C-H bonds. These regions represent the sites susceptible to nucleophilic attack, should the molecule be induced to act as an electrophile.
The interaction of these frontier orbitals governs the molecule's role in chemical reactions. For instance, in an acid-catalyzed reaction, the HOMO of the amino alcohol would interact with the LUMO of the acid (a proton). FMO theory can help predict which atom (nitrogen or oxygen) is more likely to be protonated by comparing the orbital coefficients on each atom within the HOMO.
Table 1: Illustrative Frontier Orbital Properties for a Simple Amino Alcohol This table presents typical values for a related simple amino alcohol, as specific computational data for this compound is not widely published. The values are for illustrative purposes to demonstrate the output of FMO analysis.
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |
| HOMO | -9.5 | N (lone pair), O (lone pair) | Nucleophilic site, protonation |
| LUMO | +2.1 | σ(C-N), σ(C-O) | Electrophilic site |
| HOMO-LUMO Gap | 11.6 | - | Indicator of chemical stability |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates, transition states (TS), and calculating activation energies. researchgate.netarxiv.org For reactions involving this compound, such as N-alkylation or oxidation, computational studies can provide a step-by-step understanding of the molecular transformations.
Methods like Density Functional Theory (DFT) are commonly used to map the potential energy surface (PES) of a reaction. researchgate.net By locating the lowest energy path from reactants to products, chemists can understand the feasibility of a proposed mechanism. A key aspect of this is the identification of the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.
While specific computational studies on the reaction mechanisms of this compound are not prevalent in published literature, research on analogous amino alcohols and related reactions provides significant insight. For example, DFT calculations have been successfully applied to study the mechanism of copper-catalyzed N-alkylation of amino derivatives with primary alcohols. researchgate.net These studies reveal that such reactions often proceed through a sequence of steps:
Alcohol Oxidation: The alcohol is first oxidized to an aldehyde, often involving a metal catalyst.
Imine Formation: The resulting aldehyde condenses with the amine to form an imine intermediate.
Imine Reduction: The imine is then reduced to form the final N-alkylated amine product.
Computational models for these types of reactions investigate different possible pathways, such as inner-sphere versus outer-sphere hydrogen transfer mechanisms, and identify the rate-determining step by comparing the energy barriers of all transition states. researchgate.net Such computational exploration is vital for optimizing reaction conditions and designing more efficient catalysts. mdpi.com
Table 2: Example of Calculated Energy Profile for a Reaction Step in Amino Alcohol Chemistry This table provides a hypothetical energy profile for a single reaction step, illustrating the type of data generated from computational mechanism studies.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State | +15.2 |
| Intermediate | Transient Species | -5.4 |
| TS2 | Transition State | +10.8 |
| Products | Final Materials | -20.1 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic properties, serving as a powerful aid in structure elucidation and the interpretation of experimental spectra. nih.govnih.gov
Infrared (IR) Frequencies: Theoretical vibrational analysis can be performed to predict the IR spectrum of this compound. Using DFT calculations, one can compute the harmonic vibrational frequencies corresponding to the different bond stretches, bends, and torsions within the molecule. nih.gov These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and solvent effects. nih.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The predicted spectrum helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions. For this molecule, key predicted vibrations would include the O-H stretch, N-H stretch (if protonated), C-H stretches, C-O stretch, and C-N stretch.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) parameters is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT, is a standard approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov The calculation provides the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in complex NMR spectra and for distinguishing between different possible isomers or conformers of a molecule.
Table 3: Predicted Characteristic IR Frequencies for this compound Based on typical frequency ranges for functional groups and data from related molecules. Calculated values are often scaled to match experimental data.
| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) |
| O-H | Stretching | 3200–3600 (broad) |
| C-H | Stretching (sp³) | 2850–3000 |
| C-O | Stretching | 1050–1150 |
| C-N | Stretching | 1080–1360 |
Table 4: Illustrative Predicted ¹H NMR Chemical Shifts for this compound This table shows expected chemical shift ranges for the hydrogen environments in the molecule. Precise values would be obtained from specific GIAO calculations.
| Proton Environment | Multiplicity (Predicted) | Expected Chemical Shift (δ, ppm) |
| H -O-R | Singlet (or broad) | 1.0–5.0 |
| R₂N-CH ₂- | Triplet | 2.5–3.0 |
| -CH ₂-CH₂OH | Multiplet | 1.5–1.8 |
| -CH₂-CH ₂OH | Triplet | 3.5–3.8 |
| (CH₃)₂CH - | Septet | 2.8–3.5 |
| -N-CH ₃ | Singlet | 2.2–2.6 |
| (C H₃)₂CH- | Doublet | 1.0–1.2 |
Applications in Specialized Chemical Research Fields
Coordination Chemistry: Amino Alcohols as Ligands in Metal Complex Synthesis
There is currently a lack of published research detailing the design, synthesis, and investigation of metal complexes specifically utilizing 3-[methyl(propan-2-yl)amino]propan-1-ol as a ligand. While the coordination chemistry of other structurally similar amino alcohols, such as 3-amino-1-propanol and N-methylaminoethanol, has been explored with metals like zinc(II), no analogous studies have been found for this compound.
Design and Synthesis of Novel Metal-Amino Alcohol Complexes
No specific literature is available on the synthesis of novel metal complexes involving this compound.
Investigation of Coordination Modes and Ligand Properties
Due to the absence of synthesized complexes, there is no information on the coordination modes or ligand properties of this compound.
Catalysis Research: Role of Amino Alcohols as Chiral Auxiliaries and Organocatalysts
The potential of this compound as a chiral auxiliary or organocatalyst has not been specifically documented in the available scientific literature. Research in this area tends to focus on other amino alcohol structures.
Development of Enantioselective Catalytic Systems
There are no reports on the development of enantioselective catalytic systems that employ this compound.
Studies on Catalyst Performance and Reaction Selectivity
Consequently, no studies on the performance and selectivity of catalysts derived from this compound are available.
Polymer Chemistry Research: Integration as Monomers or Functional Additives for Tailored Material Properties
While amino alcohols, in general, are utilized in polymer chemistry, there is no specific information on the integration of this compound as a monomer or functional additive in polymer synthesis. Some sources mention the use of the similarly named but structurally different compound, 3-amino-2-methylpropan-1-ol, in the production of low molecular weight polymers and resins for paints and coatings. biosynth.com However, this information is not directly applicable to the subject compound.
Synthesis of Polymeric Materials Incorporating Amino Alcohol Units
The synthesis of novel polymers often relies on monomers that can impart unique characteristics to the final material. Amino alcohols, by virtue of their two distinct reactive sites—the hydroxyl (-OH) and amino (-NH) groups—can be incorporated into polymer chains through various polymerization reactions.
Although specific research detailing the use of this compound as a monomer was not identified, its chemical nature allows for its theoretical inclusion in several types of polymers. The primary route for its incorporation would be through step-growth polymerization, specifically polycondensation reactions.
Poly(ester-amide)s: The compound could be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters). The hydroxyl group would react to form an ester linkage, while the secondary amine group would form an amide linkage. This would result in a poly(ester-amide) where the this compound unit is integrated directly into the polymer backbone.
Poly(ether-amide)s: In another potential pathway, the compound could be reacted with a monomer containing both a halide and a carboxylic acid group. The alcohol could form an ether bond via Williamson ether synthesis (under basic conditions), and the amine would form an amide bond.
Polyurethanes: The primary alcohol group can react with diisocyanates to form urethane (B1682113) linkages. The secondary amine can also react with isocyanates to form a urea (B33335) linkage. This dual reactivity could be used to create modified polyurethanes or to act as a chain extender or cross-linker, introducing both urethane and urea groups into the final polymer network.
The general scheme for producing polymers from amino alcohols involves reacting them with complementary difunctional monomers, such as diacids, to create new polymer backbones. For example, biodegradable elastomers have been successfully synthesized using amino alcohol monomers to create crosslinked poly(ester amide) networks. biosynth.com These materials can exhibit a wide range of mechanical properties and biocompatibility, making them suitable for biomedical applications like tissue engineering scaffolds and drug delivery systems. biosynth.com
Investigation of Structure-Property Relationships in Novel Polymers
The investigation of structure-property relationships is a fundamental aspect of polymer science, aiming to understand how a polymer's chemical structure influences its macroscopic properties. Since no specific polymers synthesized from this compound are documented, this section discusses the theoretical influence its incorporation would have on polymer properties.
The specific structure of the this compound monomer would be expected to impart distinct characteristics to a polymer chain:
Pendant Groups and Steric Hindrance: Upon polymerization via its amine and alcohol groups, the monomer would introduce a bulky isopropyl group and a methyl group attached to the nitrogen atom within the polymer backbone. The steric hindrance from the isopropyl group would likely disrupt chain packing and reduce the degree of crystallinity in the resulting polymer. This would, in turn, affect properties like density, stiffness, and melting point.
Chain Flexibility and Glass Transition Temperature (Tg): The three-carbon (propyl) spacer between the amine and alcohol groups would contribute to the flexibility of the polymer backbone. The introduction of this flexible segment would be expected to lower the glass transition temperature of the material compared to a more rigid monomer.
Polarity and Hydrogen Bonding: The nitrogen atom in the backbone would increase the polarity of the polymer. While the tertiary amine formed upon polymerization cannot act as a hydrogen bond donor, it can act as a hydrogen bond acceptor. This could influence the polymer's solubility in polar solvents and its adhesion properties.
Thermal Stability: The presence of the tertiary amine in the polymer backbone could influence its thermal and oxidative stability. The C-N bonds might be susceptible to degradation at elevated temperatures, a factor that would need to be investigated for any potential high-temperature applications.
In semicrystalline polymers, properties are governed by morphology, which is directly influenced by the polymer's chain structure and the conditions under which it crystallizes. The incorporation of the irregular, bulky structure of this compound would likely lead to a more amorphous polymer with lower stiffness and higher elongation at break compared to a polymer made from a more linear, symmetrical monomer.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 27453-41-4 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 192-194 °C |
| Density | 0.88 g/cm³ |
| SMILES | CC(C)N(C)CCCO |
Note: Physical properties can vary slightly depending on the source and purity.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,3-diamino-2-hydroxypropane |
| Glycerol |
| d,l-threitol |
| Sebacic acid |
| Polyvinyl alcohol |
| 3-Amino-2-methylpropan-1-ol |
| 2-[(2-Methylpentan-3-yl)amino]propan-1-ol |
Future Directions and Emerging Research Avenues for 3 Methyl Propan 2 Yl Amino Propan 1 Ol
Exploration of Unconventional Synthetic Pathways and Green Chemistry Innovations
The synthesis of 3-[methyl(propan-2-yl)amino]propan-1-ol and its derivatives is poised for significant advancements through the adoption of green and unconventional chemical strategies. Future research will likely pivot away from traditional methods towards more sustainable and efficient processes.
Biocatalysis and Enzymatic Cascades: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. Engineered amine dehydrogenases (AmDHs) have shown promise in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. nih.gov A potential research direction for this compound would involve the development of a biocatalytic route, possibly starting from a suitable keto-alcohol precursor. Enzymatic cascades, which combine multiple enzymatic reactions in a single pot, could further enhance the efficiency of the synthesis, minimizing waste and purification steps. nih.govnih.gov
Visible-Light Photoredox Catalysis: A cutting-edge area of synthetic chemistry, visible-light photoredox catalysis, enables the formation of complex molecules under mild conditions. Research has demonstrated the synthesis of 1,2-amino alcohols in water using this technique, which utilizes light as a renewable energy source. rsc.orgpatsnap.com Future studies could adapt this methodology for the synthesis of this compound, potentially through a decarboxylative coupling reaction or other radical-mediated pathways.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. youtube.comnih.govamidetech.comchimia.ch The synthesis of this compound could be adapted to a flow process, allowing for on-demand production and facile optimization of reaction parameters. nih.gov This approach is particularly attractive for industrial-scale synthesis where efficiency and reproducibility are paramount.
Sustainable N-Alkylation and C-H Functionalization: The direct N-alkylation of amines with alcohols is a highly atom-economical and sustainable synthetic strategy that produces water as the only byproduct. nih.gov Research into catalytic systems, such as those based on ruthenium or iron, could lead to a more environmentally friendly synthesis of this compound from 3-aminopropan-1-ol and an isopropyl source. nih.gov Furthermore, recent advances in ligand-enabled selective γ-C(sp³)–H hydroxylation of amines offer a novel route to 1,3-amino alcohols, which could be explored for the synthesis of derivatives of the target compound. organic-chemistry.org
Advanced Mechanistic Studies of Chemical Reactions Involving the Compound
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.
Computational and Experimental Mechanistic Elucidation: The combination of experimental techniques and computational methods, such as Density Functional Theory (DFT), provides powerful insights into reaction pathways. acs.orgacs.orgresearchgate.netacs.org For reactions involving this compound, such as its synthesis via N-alkylation, detailed mechanistic studies could identify the rate-determining steps and the role of catalysts and intermediates. researchgate.netacs.orgnih.gov For instance, DFT calculations have been instrumental in understanding the mechanism of copper-catalyzed N-alkylation of amino derivatives with alcohols, revealing a three-step process of alcohol oxidation, imine formation, and imine reduction. acs.orgresearchgate.netacs.org Similar studies on the target compound would be highly valuable.
Role of Solvent and Additives: The influence of the reaction medium on chemical processes is a critical area of investigation. Studies on the CO2 absorption by 3-amino-1-propanol have highlighted the crucial role of water in facilitating proton transfer and lowering the reaction energy barrier. rsc.org Future research should investigate the role of different solvents and additives in reactions involving this compound to enhance reaction rates and selectivities. Computational models can be employed to predict the effects of solvent polarity and hydrogen bonding on transition states. acs.org
Development of Integrated Analytical and Computational Methodologies
The development of sophisticated analytical techniques is essential for the characterization, purity assessment, and reaction monitoring of this compound.
Advanced Chromatographic and Spectroscopic Techniques: Techniques like two-dimensional ion chromatography could be employed for the simultaneous analysis of the compound and its potential impurities or reaction byproducts in complex matrices. nih.gov For the determination of enantiomeric purity, should a chiral synthesis be developed, NMR spectroscopy using chiral solvating agents offers a rapid and simple alternative to traditional chromatographic methods. nih.govlibretexts.org Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry presents a powerful tool for the analysis of underivatized amino alcohols, eliminating the need for derivatization steps that can introduce errors. thermofisher.com
Integrated Computational-Analytical Approaches: The synergy between computational modeling and experimental analysis is a burgeoning field. For example, computational docking simulations can be used to predict the interaction of this compound with biological targets, guiding the design of new bioactive molecules. nih.gov In synthetic studies, computational models can predict reaction outcomes and spectroscopic properties, which can then be validated by experimental data, creating a feedback loop for process optimization.
Discovery of Novel Academic Research Applications Beyond Current Scope
The unique combination of a secondary amine and a primary alcohol in this compound opens the door to a wide range of potential applications in various scientific disciplines.
Functionalized Materials and Ionic Liquids: Amino-functionalized materials are gaining significant attention for their potential in environmental applications. Research into amino-functionalized ionic liquids and poly(ionic liquid)s has demonstrated their efficacy in CO2 capture and the adsorption of volatile organic compounds (VOCs). rsc.orgacs.orgrsc.org this compound could serve as a key building block for the synthesis of novel ionic liquids or polymers with tailored properties for specific environmental remediation tasks.
Catalysis and Asymmetric Synthesis: Amino alcohols are well-known for their use as chiral ligands and auxiliaries in asymmetric catalysis. Future research could explore the synthesis of chiral derivatives of this compound and their application as ligands in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions.
Bioactive Molecules and Agrochemicals: The structural motif of amino alcohols is present in many biologically active compounds. nih.gov By modifying the structure of this compound, for example, through the introduction of aromatic or heterocyclic moieties, novel compounds with potential pharmaceutical or agrochemical applications could be discovered. For instance, derivatives of eugenol (B1671780) containing an amino alcohol functionality have shown promise as potential insecticides. nih.gov
Q & A
Q. How does its structure-activity relationship (SAR) compare to similar amino alcohols?
- Comparative Analysis :
| Compound | Key Feature | Bioactivity Difference |
|---|---|---|
| 2-Methyl-2-(methylamino)propan-1-ol | Branched alkyl chain | Lower solubility in aqueous media |
| 3-(3-Hydroxypropylamino)propan-1-ol | Additional hydroxyl group | Enhanced enzyme substrate affinity |
- Insight : The methyl(propan-2-yl) group balances lipophilicity and hydrogen-bonding capacity, making it versatile for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
